molecular formula C9H12N4O3 B11885026 2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione

2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione

Cat. No.: B11885026
M. Wt: 224.22 g/mol
InChI Key: BKQRHLFNVHGQKO-UHFFFAOYSA-N
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Description

2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are usually purine derivatives.

    Methoxylation: The introduction of the methoxy group (-OCH3) is achieved through a methoxylation reaction. This step requires the use of methanol and a suitable catalyst under controlled temperature and pressure conditions.

    Methylation: The methyl groups are introduced through methylation reactions, which involve the use of methylating agents such as methyl iodide or dimethyl sulfate.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired purine structure. This step may require the use of strong acids or bases to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large-scale reactors. The process involves:

    Batch or Continuous Processing: Depending on the scale of production, the synthesis can be performed in batch or continuous reactors.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or amines are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives and as a model compound in studying purine chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, affecting their function.

    Pathways Involved: It can modulate biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): Similar structure but lacks the methoxy group.

    Theobromine (3,7-Dimethylxanthine): Similar structure but lacks one methyl group and the methoxy group.

    Theophylline (1,3-Dimethylxanthine): Similar structure but lacks one methyl group and the methoxy group.

Uniqueness

2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

2-Methoxy-3,7,9-trimethyl-3H-purine-6,8(7H,9H)-dione is a purine derivative characterized by its complex structure, which includes methoxy and methyl groups. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals. Understanding its biological activity is crucial for exploring its therapeutic potential.

The molecular formula of this compound is C9H12N4O3C_9H_{12}N_4O_3 with a molecular weight of 224.22 g/mol . The structural uniqueness of this compound lies in the specific arrangement of its functional groups on the purine ring.

Biological Activities

Research indicates that purine derivatives can exhibit various pharmacological effects. The biological activities associated with this compound include:

  • Antitumor Activity : Studies have shown that purine derivatives can inhibit the proliferation of various cancer cell lines. For instance, certain structural analogs have demonstrated significant cytotoxic effects against human solid tumors .
  • Antibacterial Effects : The compound may affect bacterial growth through mechanisms similar to other purines that interfere with nucleotide synthesis .
  • Anti-inflammatory Properties : There is evidence suggesting that purine derivatives can modulate inflammatory responses, potentially offering therapeutic avenues for inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related purine compounds. Here are some notable findings:

  • Antitumor Efficacy :
    • A study reported that a series of purine derivatives exhibited varying levels of cytotoxicity against cancer cell lines. The structure-activity relationship indicated that modifications at specific positions on the purine ring enhanced antitumor activity .
  • Mechanism of Action :
    • Research exploring the mechanism revealed that certain purines can inhibit key enzymes involved in nucleotide metabolism, leading to reduced cell proliferation in cancer cells .
  • Pharmacokinetics and Bioavailability :
    • Investigations into the pharmacokinetics of similar purines suggest that modifications like methoxy groups can enhance solubility and bioavailability, making them suitable candidates for drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Compound NameMolecular FormulaKey Characteristics
1,7-DimethylxanthineC_7H_8N_4O_2Known for stimulant effects; used in energy drinks.
1-Methyluric acidC_6H_6N_4O_3Exhibits diuretic properties; affects uric acid levels.
1,3-Dimethyluric acidC_6H_8N_4O_3Involved in purine metabolism; potential therapeutic uses.

The unique arrangement of methoxy and methyl groups on the purine ring in this compound may enhance its biological activity compared to other derivatives.

Properties

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

2-methoxy-3,7,9-trimethylpurine-6,8-dione

InChI

InChI=1S/C9H12N4O3/c1-11-5-6(14)10-8(16-4)12(2)7(5)13(3)9(11)15/h1-4H3

InChI Key

BKQRHLFNVHGQKO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N(C(=NC2=O)OC)C)N(C1=O)C

Origin of Product

United States

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